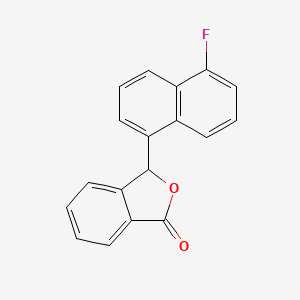
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one is an organic compound that features a fluorinated naphthalene ring fused to an isobenzofuranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 5-fluoronaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to form the isobenzofuranone structure. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorinated naphthalene ring can enhance binding affinity and specificity, while the isobenzofuranone structure may facilitate interactions with active sites. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- New benzothiazole derivatives
Uniqueness
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of a fluorinated naphthalene ring and an isobenzofuranone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring high specificity and efficiency.
Propiedades
Fórmula molecular |
C18H11FO2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
3-(5-fluoronaphthalen-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11FO2/c19-16-10-4-7-11-12(16)8-3-9-13(11)17-14-5-1-2-6-15(14)18(20)21-17/h1-10,17H |
Clave InChI |
TTXBRCHYFBDBKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC4=C3C=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


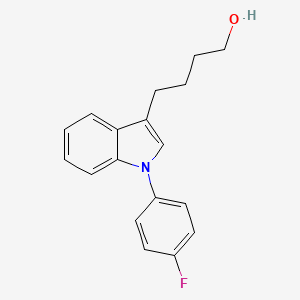
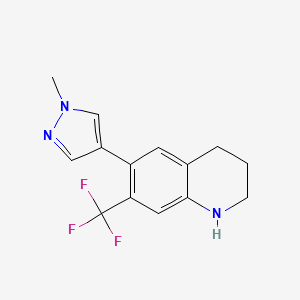
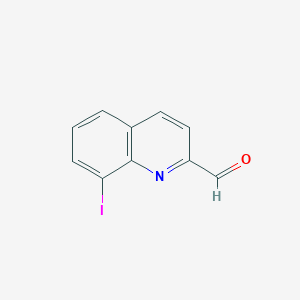
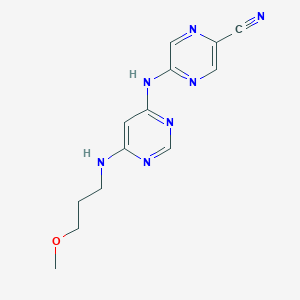

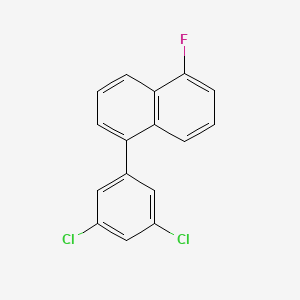
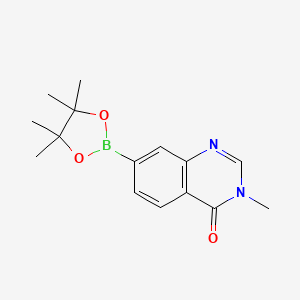
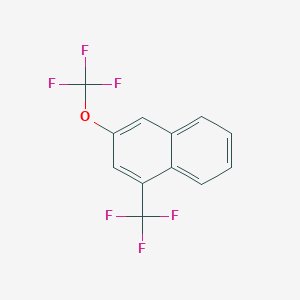
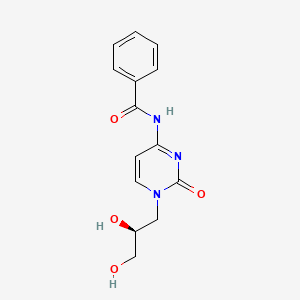
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)

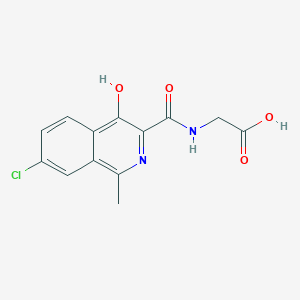

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
